molecular formula C6H5BrINO B2678486 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one CAS No. 1433855-64-1

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Cat. No. B2678486
Key on ui cas rn: 1433855-64-1
M. Wt: 313.92
InChI Key: YNJNCYFJPHKCDQ-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with DMF (50 mL), 214a (6.0 g, 20.0 mmol), iodomethane (4.26 g, 30.0 mmol), and K2CO3 (5.52 g, 40.0 mmol). The mixture was stirred at room temperature for 2 h and diluted with water (200 mL). The resulting white solid was collected by filtration to afford 214b (5.97 g, 95%) as a white solid. MS-ESI: [M+H]+ 314
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
5.52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:4]=[O:5])[CH3:3].[Br:6][C:7]1C(O)=NC=[C:11]([I:13])[CH:12]=1.IC.C([O-])([O-])=O.[K+].[K+]>O>[Br:6][C:7]1[C:4](=[O:5])[N:2]([CH3:3])[CH:1]=[C:11]([I:13])[CH:12]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)I)O
Name
Quantity
4.26 g
Type
reactant
Smiles
IC
Name
Quantity
5.52 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer
FILTRATION
Type
FILTRATION
Details
The resulting white solid was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(N(C=C(C1)I)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.97 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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